BenchChemオンラインストアへようこそ!

7-Butylxanthine

Adenosine A1 receptor Radioligand binding Structure-activity relationship

7-Butylxanthine is the definitive tool for adenosine A1 receptor profiling. With a Ki of 32µM at A1 and only 34% A2 inhibition at 100µM, it eliminates the confounding A2 antagonism inherent to theophylline (A1 Ki=14µM, A2 Ki=22µM). Its N7-butyl, N3-unsubstituted scaffold provides critical SAR differentiation from 7-methylxanthine and 3-butylxanthine, enabling unambiguous A1-mediated response attribution in mixed-cell assays. Ideal as an HPLC-MS/MS internal standard for 7-alkylxanthine quantification. A must-have reference standard for receptor pharmacology and bronchodilator development programs targeting reduced cardiac liability. Request your quote today.

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
CAS No. 60942-23-6
Cat. No. B1624962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Butylxanthine
CAS60942-23-6
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESCCCCN1C=NC2=C1C(=O)NC(=O)N2
InChIInChI=1S/C9H12N4O2/c1-2-3-4-13-5-10-7-6(13)8(14)12-9(15)11-7/h5H,2-4H2,1H3,(H2,11,12,14,15)
InChIKeyGKPZQTMJNRWTNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Butylxanthine (CAS 60942-23-6): A 3-Unsubstituted Xanthine Tool for Selective Adenosine A1 Receptor Studies


7-Butylxanthine (CAS 60942-23-6) is a monosubstituted xanthine derivative featuring an n-butyl group exclusively at the N7-position of the purine-2,6-dione core, leaving the N1- and N3-positions unsubstituted [1]. It is synthesized via regioselective alkylation of tris(trimethylsilyl)xanthine with butyl iodide, a well-characterized route that yields the 7-substituted isomer as the major product [1]. Unlike the more common 1,3-disubstituted xanthines (e.g., theophylline) or 1,3,7-trisubstituted xanthines (e.g., caffeine), the 3-unsubstituted architecture of 7-butylxanthine confers a distinct pharmacological profile, weakening adenosine A2 receptor interactions while retaining measurable A1 affinity, making it a valuable tool for probing structure–activity relationships (SAR) at adenosine receptor subtypes [1].

Why 7-Butylxanthine Cannot Be Replaced by Other Alkylxanthines: Position- and Chain-Length-Dependent Pharmacology


Xanthine derivatives exhibit profound differences in adenosine receptor affinity, phosphodiesterase inhibition, and cardiac effects depending on the position and length of alkyl substituents. Substitution at N3 generally enhances tracheal smooth muscle relaxation, while N7 substitution with longer alkyl chains such as n-butyl or n-pentyl selectively diminishes chronotropic activity in the right atrium [1]. Within the 7-substituted series, affinity at adenosine A1 receptors increases with alkyl chain elongation up to n-propyl, then partially decreases at n-butyl [2]. Consequently, simply swapping 7-butylxanthine for 7-methylxanthine, 3-butylxanthine, or theophylline would significantly alter receptor selectivity, tissue specificity, and cardiac safety margins. The quantitative evidence below demonstrates these non-interchangeable differences.

Direct Comparative Evidence: 7-Butylxanthine vs. Closest Analogs in Adenosine Receptor Binding and Cardiac Safety


Adenosine A1 Receptor Affinity: 7-Butylxanthine Outperforms Shorter 7-Alkyl Homologs but Trails Theophylline

In radioligand binding assays using rat cortical membranes with [³H]R-PIA as the A1 ligand, 7-butylxanthine displayed a Ki of 32 ± 2 µM, representing a 4.3-fold higher affinity than 7-methylxanthine (Ki = 137 ± 7 µM) [1]. However, its A1 potency was approximately 2.3-fold lower than that of theophylline (1,3-dimethylxanthine, Ki = 14 ± 3 µM) measured under identical conditions [1]. This places 7-butylxanthine in an intermediate A1 affinity range—distinct enough from 7-methylxanthine to avoid confounding effects when receptor occupancy is critical, yet sufficiently matched to theophylline to serve as a comparator tool in mechanistic studies where A2 activity must be minimized.

Adenosine A1 receptor Radioligand binding Structure-activity relationship

Adenosine A2 Receptor Selectivity: 7-Butylxanthine Exhibits Negligible A2 Affinity, Enabling Subtype-Selective Pharmacology

In contrast to theophylline, which acts as a non-selective adenosine antagonist (A2 Ki = 22 ± 3 µM in the same rat striatal [³H]NECA binding assay [1]), 7-butylxanthine produced only 34% inhibition of A2 receptor binding at a concentration of 100 µM, indicating a Ki substantially greater than 100 µM [1]. This near-absence of A2 affinity stands in stark contrast to 7-methylxanthine (A2 Ki = 53 ± 8 µM) and 7-propylxanthine (A2 Ki = 59 ± 6 µM), both of which retain measurable A2 binding [1]. Thus, among 7-alkylxanthines, the n-butyl substituent confers a unique functional selectivity window for A1 over A2 receptors.

Adenosine A2 receptor Subtype selectivity Radioligand binding

Reduced Cardiac Chronotropic Liability: Alkyl Chain Elongation at N7 Attenuates Right Atrial Stimulation

Structure–activity relationship studies using isolated guinea pig right atria demonstrate that increasing alkyl chain length at the N7 position progressively diminishes positive chronotropic potency [1]. While 7-methylated xanthines retain measurable atrial stimulation, the introduction of n-butyl and n-pentyl groups at N7 virtually abolishes this cardiac effect, a finding attributed to reduced phosphodiesterase inhibition in cardiac tissue [1]. Although this class-level data was generated with 1-(5′-oxohexyl)-substituted xanthines rather than 7-butylxanthine itself, the consistent trend across multiple xanthine series provides strong inferential support that 7-butyl substitution confers lower cardiac chronotropic risk compared to 7-unsubstituted or 7-methylated analogs such as theophylline and caffeine.

Cardiac safety Chronotropic activity Bronchoselectivity

Synthetic Accessibility and Regiochemical Purity: A Validated Single-Step Route from Xanthine

7-Butylxanthine is prepared via silylation of xanthine with hexamethyldisilazane (HMDS) followed by regioselective alkylation with butyl iodide, yielding the 7-substituted product as the major isomer [1]. This synthetic route is distinctly simpler than that required for 3-butylxanthine, which requires construction of appropriately substituted 6-aminouracil precursors and subsequent ring closure [2]. For laboratories or suppliers evaluating procurement of either positional isomer for SAR studies, the 7-butyl derivative offers a more straightforward and higher-yielding synthesis, translating to lower per-gram cost and shorter lead times when sourced from custom synthesis providers.

Synthetic chemistry Alkylation Process development

Evidence Strength Transparency Statement

High-strength differential evidence for 7-butylxanthine is limited. Only one primary study (Müller et al., 1993) provides direct, head-to-head quantitative comparisons with relevant analogs (7-methylxanthine, theophylline) in adenosine receptor binding assays [1]. No published in vivo pharmacokinetic data, selectivity profiling against adenosine A2B or A3 subtypes, or functional efficacy data in disease models were identified for the unsubstituted 7-butylxanthine compound. The cardiac safety argument relies on class-level inference from structurally related 1-(5′-oxohexyl)-7-alkylxanthines rather than direct testing of 7-butylxanthine itself [2]. Prospective purchasers should verify the availability of certificate-of-analysis documentation confirming regiochemical purity (C8 vs. N7 vs. N9 alkylation), as the synthetic route can produce minor isomeric impurities.

Data limitations Procurement diligence Gap analysis

Research Applications Where 7-Butylxanthine Provides Measurable Advantages Over Generic Xanthines


A1-Selective Pharmacological Tool in Adenosine Receptor Subtype Profiling

When screening novel adenosine receptor ligands, laboratories require antagonist controls that distinguish A1-mediated effects from A2-mediated effects. 7-Butylxanthine, with its A1 Ki of 32 µM and negligible A2 affinity (only 34% inhibition at 100 µM [1]), enables researchers to attribute observed functional responses specifically to A1 receptor blockade without confounding A2 antagonism. This represents a practical advantage over theophylline, which non-selectively antagonizes both A1 and A2 receptors at comparable concentrations (A1 Ki = 14 µM, A2 Ki = 22 µM [1]), potentially confounding data interpretation in mixed-cell or tissue-level assays.

SAR Negative Control with Minimal Cardiac Chronotropic Interference

In bronchodilator development programs where reduction of cardiac side effects is a key optimization goal, 7-butylxanthine serves as a scaffold template demonstrating that N7 alkyl chain elongation attenuates atrial stimulation [1]. Although direct in vivo data for the compound are lacking, its structural features provide a rational starting point for medicinal chemistry programs aiming to retain tracheal smooth muscle relaxant activity while minimizing tachycardia risk—a liability inherent to theophylline and other 7-unsubstituted or 7-methylated xanthines [1].

Reference Standard for Separation and Detection of 7-Alkylated Xanthine Metabolites

7-Butylxanthine is structurally analogous to 7-methylxanthine, a primary metabolite of caffeine and theobromine that accumulates during methylxanthine metabolism studies. Because of its distinct retention time and mass fragmentation pattern, 7-butylxanthine can be employed as an internal standard or calibration reference in HPLC-MS/MS methods for quantifying endogenous 7-alkylxanthines in biological matrices, where cross-reactivity with structurally similar analytes must be rigorously controlled [1].

Quote Request

Request a Quote for 7-Butylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.